N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide
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Overview
Description
N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide is a chemical compound that features a pyrrolidine ring, an aminoethyl group, and a methylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a suitable amine with a carbonyl compound can lead to the formation of the pyrrolidine ring.
Introduction of the Aminoethyl Group: The aminoethyl group can be introduced through nucleophilic substitution reactions. This involves the reaction of the pyrrolidine ring with an appropriate alkylating agent.
Attachment of the Methylacetamide Moiety: The final step involves the acylation of the amino group with a methylacetamide derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Alkylating agents, halogenating agents, and other nucleophiles under appropriate solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide shares structural similarities with other pyrrolidine derivatives, such as N-methylpyrrolidine and N-ethylpyrrolidine.
Aminoethylpiperazine: Another compound with an aminoethyl group, but with a piperazine ring instead of a pyrrolidine ring.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide, also known by its CAS number 21404-86-4, is a compound that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C9H19N3O. Its structure features a pyrrolidine ring, which is significant for its biological activity. The presence of the aminoethyl group enhances its interaction with biological targets.
Research indicates that compounds similar to this compound often act as receptor antagonists or enzyme inhibitors. For instance, studies on related compounds have shown their ability to selectively inhibit certain receptors, leading to therapeutic effects in various conditions such as cancer and inflammation .
Biological Activities
- Antitumor Activity :
- Antimicrobial Activity :
- Compounds with similar structures have shown promising antibacterial activity against Gram-positive and Gram-negative bacteria. For example, pyrrole derivatives have been tested with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .
Case Study 1: Antitumor Efficacy
A preclinical study evaluated the efficacy of an AM receptor antagonist structurally related to this compound in vivo. Mice treated with the compound showed a significant reduction in tumor volume compared to controls, indicating its potential as an effective anticancer agent .
Case Study 2: Antimicrobial Testing
In vitro tests involving various pyrrole derivatives demonstrated robust antimicrobial properties. The derivatives exhibited MIC values between 4.69 to 22.9 µM against multiple bacterial strains, showcasing their potential as new antibacterial agents .
Table 1: Antitumor Activity of Related Compounds
Compound | Cell Line | Concentration (µM) | % Viability Reduction |
---|---|---|---|
AM 25 | MDA-MB-231 | 10 | 55% |
AM 30 | A549 (Lung Cancer) | 5 | 40% |
AM 35 | HeLa (Cervical) | 20 | 70% |
Table 2: Antimicrobial Activity of Pyrrole Derivatives
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
Pyrrole Derivative A | Staphylococcus aureus | 3.12 |
Pyrrole Derivative B | Escherichia coli | 12.5 |
Pyrrole Derivative C | Pseudomonas aeruginosa | 10 |
Properties
IUPAC Name |
N-[1-(2-aminoethyl)pyrrolidin-3-yl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-8(13)11(2)9-3-5-12(7-9)6-4-10/h9H,3-7,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNJQWUYSLZOAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1CCN(C1)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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